tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(3,5-dichlorophenyl)methylamino]propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.ClH/c1-15(2,3)21-14(20)19-6-4-5-18-10-11-7-12(16)9-13(17)8-11;/h7-9,18H,4-6,10H2,1-3H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKUEZOYDYLGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1=CC(=CC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-71-8 | |
| Record name | Carbamic acid, N-[3-[[(3,5-dichlorophenyl)methyl]amino]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis begins with the Boc protection of 1,3-diaminopropane to yield tert-butyl (3-aminopropyl)carbamate. This step ensures selective amine functionalization while preserving the primary amine for subsequent reactions. Two methods are prevalent:
Method A : Boc anhydride in tetrahydrofuran (THF) with triethylamine (Et₃N) at 0–25°C for 16 hours.
Method B : Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (CH₂Cl₂).
Yield and Optimization
Method A achieves higher yields (99%) under milder conditions, whereas Method B suffers from lower efficiency (53%) due to side reactions. Critical factors include stoichiometric control of Boc anhydride (1.1 equiv) and rigorous exclusion of moisture to prevent hydrolysis.
Reductive Amination with 3,5-Dichlorobenzaldehyde
Reaction Conditions
The Boc-protected amine undergoes reductive amination with 3,5-dichlorobenzaldehyde to form the secondary amine. Sodium cyanoborohydride (NaBH₃CN) in ethanol (EtOH) with catalytic acetic acid (AcOH) at 60°C for 18 hours is optimal. The mechanism proceeds via imine intermediate formation, followed by selective reduction.
Advantages and Limitations
This method avoids over-alkylation and simplifies purification, yielding 73–85% of the desired product. However, 3,5-dichlorobenzaldehyde’s commercial scarcity may necessitate prior synthesis from 3,5-dichlorotoluene via bromination or oxidation.
Alkylation with 3,5-Dichlorobenzyl Halides
Direct Alkylation Protocol
Alternative to reductive amination, the Boc-protected amine reacts with 3,5-dichlorobenzyl chloride or bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 120°C for 2 hours. The reaction proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis.
Challenges in Selectivity
Primary amines are prone to dialkylation, necessitating a 2:1 molar ratio of Boc-protected amine to benzyl halide. Post-reaction purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate) isolates the monoalkylated product in 60–70% yield.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with hydrogen chloride (HCl) in ethyl acetate or diethyl ether, precipitating the hydrochloride salt. Crystallization from methanol (MeOH) or ethanol yields >95% purity.
Analytical Characterization
Successful synthesis is confirmed by:
- ¹H NMR (DMSO-d₆): δ 7.6–8.9 ppm (aromatic protons), 1.33 ppm (tert-butyl group).
- LCMS (ESI) : m/z 273 [M+H]⁺ for the free base.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Direct Alkylation |
|---|---|---|
| Yield | 73–85% | 60–70% |
| Reaction Time | 18 hours | 2 hours |
| Byproducts | Minimal | Dialkylated species |
| Starting Material | Aldehyde required | Benzyl halide required |
Reductive amination offers superior selectivity, whereas alkylation provides faster kinetics. Industrial-scale synthesis may favor alkylation due to reagent availability.
Experimental Procedures and Optimization
Large-Scale Synthesis
A representative procedure combines tert-butyl (3-aminopropyl)carbamate (10 mmol), 3,5-dichlorobenzaldehyde (12 mmol), and NaBH₃CN (20 mmol) in EtOH (50 mL) with AcOH (1 mL). After 18 hours at 60°C, the mixture is concentrated, diluted with ethyl acetate, and washed with 10% NaOH. Column chromatography (CH₂Cl₂/acetone) isolates the product.
Troubleshooting
- Low Yield : Ensure strict anhydrous conditions and fresh NaBH₃CN.
- Impurities : Increase chromatography gradient polarity (e.g., CH₂Cl₂:acetone from 9:1 to 7:3).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups.
Substitution: : Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at various positions on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride has potential applications in drug development due to its structural similarities to known pharmacological agents. Its derivatives have been investigated for their ability to inhibit specific biological targets, including enzymes and receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways in cancer cells. For instance, studies on related carbamate derivatives have shown promise as inhibitors of mutant superoxide dismutase, which is implicated in various cancers .
Pharmacology
The compound's interaction profiles suggest it may modulate neurotransmitter systems or act as an enzyme inhibitor. Its potential as a therapeutic agent is being explored in the context of neurological disorders.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of tert-butyl carbamates can protect neuronal cells from oxidative stress-induced damage, indicating possible applications in treating neurodegenerative diseases .
Material Science
In addition to biological applications, this compound has utility in material science for synthesizing polymers and other materials with enhanced properties.
Case Study: Polymer Synthesis
Research has explored the use of this compound as a building block for synthesizing novel polymeric materials that exhibit improved mechanical strength and thermal stability. Such materials could be beneficial in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a) tert-Butyl Carbamate Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 1803604-71-8 | C₁₅H₂₃Cl₃N₂O₂ | 369.71 | 3,5-Dichlorobenzyl group, propylamine linker, hydrochloride salt |
| tert-Butyl (4-amino-3-methylphenyl)carbamate | 325953-41-1 | C₁₂H₁₆N₂O₂ | 236.27 | Aromatic amine protection; lacks halogenation and propylamine linker |
| trans-2-Fluorocyclopentan-1-amine hydrochloride | 2125943-82-8 | C₅H₁₁ClFN | 142.59 | Cyclic amine with fluorine substitution; smaller molecular weight |
- The hydrochloride salt in both the target and trans-2-fluorocyclopentan-1-amine hydrochloride improves aqueous solubility, critical for bioavailability .
b) Halogenated Amine Derivatives
| Compound Name | CAS No. | Key Differences |
|---|---|---|
| 2-Amino-2',5-dichlorobenzophenone | N/A | Aromatic ketone backbone; lacks carbamate |
| Triethylaniline | N/A | Non-halogenated; tertiary amine structure |
- Reactivity: The target’s primary amine (protected as carbamate) offers orthogonal reactivity for conjugation, unlike tertiary amines (e.g., triethylaniline) . Dichlorophenyl groups in the target may confer resistance to metabolic degradation compared to non-halogenated analogs .
Physicochemical Properties
| Property | Target Compound | tert-Butyl (4-amino-3-methylphenyl)carbamate | trans-2-Fluorocyclopentan-1-amine HCl |
|---|---|---|---|
| Molecular Weight | 369.71 | 236.27 | 142.59 |
| Halogen Content | 3 Cl atoms | None | 1 F atom |
| Solubility | Moderate (HCl) | Low (free base) | High (HCl salt) |
| Synthetic Flexibility | High | Moderate | Low |
Biological Activity
Tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H23Cl3N2O2
- Molecular Weight : 369.7 g/mol
- CAS Number : 1803604-71-8
- Purity : Minimum 95%
The compound features a tert-butyl group linked to a carbamate moiety and a 3,5-dichlorophenyl group, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase, which is vital for protein synthesis in bacteria and eukaryotic cells .
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Neuroprotective Effects : Research suggests that compounds with similar structures can modulate neurotransmitter levels and may provide neuroprotective benefits .
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone.
Case Study 2: Neuroprotective Properties
In a neuropharmacological study, the compound was tested for its effects on neurotransmitter modulation in mouse models. Results indicated that treatment with the compound led to increased levels of endocannabinoids, suggesting potential applications in treating neurodegenerative diseases.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Antibacterial Mechanism : The compound's antibacterial properties are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
- Potential in Cancer Therapy : Similar derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in MCF-7 breast cancer cells .
- Safety Profile : Toxicological assessments indicate that while the compound is effective against targeted organisms, it requires further evaluation for long-term safety in clinical applications.
Q & A
Q. What are recommended synthetic routes for tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride?
The compound can be synthesized via carbamate-protected amine intermediates. A common approach involves coupling tert-butyl carbamate with a propylamine linker functionalized with a 3,5-dichlorobenzyl group. For example, reductive amination between 3,5-dichlorobenzaldehyde and a propylamine derivative, followed by carbamate protection using Boc anhydride, yields the intermediate. Final hydrochloride salt formation is achieved via acidolysis (e.g., HCl/dioxane) .
Q. What safety precautions are critical during handling and storage?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Electrostatic charge buildup must be prevented during transfer .
- Storage : Store refrigerated (2–8°C) in tightly sealed, light-resistant containers. Avoid incompatible materials (strong acids/bases, oxidizers) and ensure proper ventilation .
Q. Which analytical techniques are suitable for characterizing this compound?
- NMR : and NMR confirm structural integrity. Key peaks include tert-butyl protons (~1.4 ppm) and aromatic protons from the 3,5-dichlorophenyl group (7.2–7.4 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] for CHClNO·HCl: 397.11) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can optimize reductive amination efficiency by varying NaBH equivalents and reaction time. Flow chemistry systems (e.g., continuous stirred-tank reactors) improve reproducibility and reduce side reactions in carbamate formation .
Q. What stability challenges arise under varying pH and temperature conditions?
- Acidic/alkaline conditions : Hydrolysis of the carbamate group occurs below pH 3 or above pH 10, releasing CO and tert-butanol. Stability studies (40°C/75% RH for 14 days) show <5% degradation at pH 5–7 .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C, necessitating low-temperature storage .
Q. How should contradictory data on hazard classification be resolved?
Some SDS classify the compound as non-hazardous , while others recommend stringent controls (e.g., respiratory protection ). To resolve discrepancies:
- Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity).
- Review structural analogs : 3,5-Dichlorophenyl derivatives often exhibit moderate toxicity (LD > 500 mg/kg in rodents), suggesting limited acute risk .
Q. What methodologies assess environmental impact and biodegradation?
- Ecotoxicity : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to evaluate aquatic toxicity.
- Biodegradation : Perform OECD 301B (CO evolution test) to measure mineralization rates. Chlorinated aromatics typically show slow degradation, requiring advanced oxidation processes (AOPs) for remediation .
Methodological Recommendations
- Synthetic Optimization : Use DoE to balance yield and purity in reductive amination steps .
- Handling : Implement electrostatic discharge controls during bulk transfers .
- Ecotoxicology : Prioritize testing on aquatic models due to structural persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
